4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18594592
InChI: InChI=1S/C14H16ClN3/c15-12-4-2-1-3-11(12)14-9-13(17-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2,(H,17,18)
SMILES:
Molecular Formula: C14H16ClN3
Molecular Weight: 261.75 g/mol

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

CAS No.:

Cat. No.: VC18594592

Molecular Formula: C14H16ClN3

Molecular Weight: 261.75 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine -

Specification

Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
IUPAC Name 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Standard InChI InChI=1S/C14H16ClN3/c15-12-4-2-1-3-11(12)14-9-13(17-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2,(H,17,18)
Standard InChI Key MTOWDIPETKKROJ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of two cyclic systems:

  • A piperidine ring (a six-membered saturated ring containing one nitrogen atom).

  • A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms), substituted at the 3-position with a 2-chlorophenyl group.

The connectivity between these rings occurs at the 4-position of the piperidine and the 5-position of the pyrazole. This arrangement creates a planar pyrazole system conjugated with the electron-withdrawing chlorine atom, influencing the compound’s electronic properties .

IUPAC Name and Identifiers

  • IUPAC Name: 4-[3-(2-Chlorophenyl)-1H-pyrazol-5-yl]piperidine

  • Molecular Formula: C₁₄H₁₆ClN₃

  • Molecular Weight: 261.75 g/mol (calculated for the base structure) .

  • SMILES: C1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl

  • InChIKey: GELALLNTKKLQLM-UHFFFAOYSA-N .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name4-[3-(2-Chlorophenyl)-1H-pyrazol-5-yl]piperidine
Molecular FormulaC₁₄H₁₆ClN₃
Molecular Weight261.75 g/mol
CAS Registry Number156336-70-8 (4-chloro isomer)
SMILESC1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl

Synthesis and Synthetic Methodologies

General Synthetic Strategies

The synthesis of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine typically involves cyclocondensation reactions between hydrazine derivatives and diketones or their equivalents. A representative pathway includes:

  • Formation of the Pyrazole Core:

    • Reaction of 2-chlorophenylhydrazine with a 1,3-diketone (e.g., acetylacetone) in the presence of a base such as piperidine .

    • Example:

      2-Chlorophenylhydrazine+CH₃COCH₂COCH₃piperidinePyrazole Intermediate\text{2-Chlorophenylhydrazine} + \text{CH₃COCH₂COCH₃} \xrightarrow{\text{piperidine}} \text{Pyrazole Intermediate}
  • Piperidine Ring Introduction:

    • N-Alkylation or Mannich Reaction to attach the piperidine moiety to the pyrazole .

    • For instance, treating the pyrazole intermediate with piperidine-4-carboxylic acid derivatives under coupling conditions .

Optimization and Catalysis

  • Piperidine as a Catalyst: Piperidine accelerates cyclization in pyrazole synthesis by deprotonating intermediates, as demonstrated in the formation of pyrrolo[3,4-c]pyrazoles .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Pyrazole Formation2-Chlorophenylhydrazine, acetylacetone, piperidine, ethanol, reflux72–86%
Piperidine CouplingPiperidine-4-carboxylic acid, EDCl/HOBt, DMF, rt65%

Physicochemical Properties

Solubility and Partitioning

  • LogP (Octanol-Water): Estimated at 2.8 ± 0.3 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Solubility:

    • Water: <1 mg/mL (poor aqueous solubility due to aromatic rings).

    • Organic Solvents: Soluble in ethanol, DMSO, and dichloromethane .

Spectroscopic Characterization

  • IR Spectroscopy:

    • Peaks at ~1600 cm⁻¹ (C=N stretching), ~1550 cm⁻¹ (C=C aromatic), and ~750 cm⁻¹ (C-Cl) .

  • ¹H NMR (CDCl₃):

    • δ 1.5–1.8 (m, 4H, piperidine CH₂), δ 3.0–3.3 (m, 2H, piperidine N-CH₂), δ 7.2–7.6 (m, 4H, 2-chlorophenyl) .

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